2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
The compound 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile features a fused pyrano[4,3-b]pyridine core substituted with a piperazine-linked pyrimidine group bearing a pyrrolidine moiety and a terminal carbonitrile group. This structure combines multiple heterocyclic systems, which are often associated with enhanced bioactivity, solubility, and binding specificity in medicinal chemistry .
Properties
IUPAC Name |
2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c22-14-16-13-17-15-29-12-4-18(17)24-20(16)27-8-10-28(11-9-27)21-23-5-3-19(25-21)26-6-1-2-7-26/h3,5,13H,1-2,4,6-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPNBQRNDBUSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structure Variations
Pyrano[4,3-b]pyridine vs. Pyrano[3,4-c]pyridine
A structurally related compound, 3,3-dimethyl-8-piperidin-1-yl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile (), shares the pyrano-pyridine core but differs in ring fusion ([3,4-c] vs. [4,3-b]). The thioxo group in the analog may enhance hydrogen bonding compared to the carbonitrile group in the target compound .
Pyrano-pyridine vs. Pyridine Derivatives
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () replaces the fused pyrano-pyridine core with a simpler pyridine ring. This simplification reduces molecular complexity but may compromise rigidity and π-π stacking interactions critical for target binding .
Substituent Analysis
Piperazine-Linked Pyrimidine Moieties
The target compound’s piperazine-pyrimidine-pyrrolidine substituent is analogous to 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (), differing only in the pyrimidine substituent (pyrrolidin-1-yl vs. methoxy).
Carbonitrile vs. Thiazole Substitution
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () replaces the pyrano-pyridine core with a thiazole-pyrimidine system. The carbonitrile group in both compounds may enhance electrophilicity, but the thiazole’s sulfur atom could introduce distinct redox properties .
Nucleophilic Substitution Reactions
Such reactions highlight the piperazine ring’s versatility in functionalization .
Solvent Effects on Yield
demonstrates that solvent choice (e.g., methanol vs. acetonitrile) significantly impacts yields in pyrano-pyrimidinone syntheses. This suggests that the target compound’s synthesis may similarly require optimized solvent conditions to maximize efficiency .
Physicochemical and Pharmacokinetic Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
